Cas no 447-93-8 (3-Methoxy-4-(trifluoromethyl)-benzonitrile)
3-Methoxy-4-(trifluoromethyl)-benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-methoxy-4-trifluoromethyl-benzonitrile
- 3-Methoxy-4-(trifluoromethyl)benzonitrile
- C90788
- JS-5009
- MFCD13185685
- DB-218113
- CS-0317763
- 447-93-8
- QASUCJMIPAXDOB-UHFFFAOYSA-N
- AKOS015957220
- SCHEMBL3571001
- 3-Methoxy-4-(trifluoromethyl)-benzonitrile
-
- MDL: MFCD13185685
- Inchi: 1S/C9H6F3NO/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-4H,1H3
- InChI Key: QASUCJMIPAXDOB-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=CC=1OC)(F)F
Computed Properties
- Exact Mass: 201.04014830g/mol
- Monoisotopic Mass: 201.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Melting Point: 52-55℃
3-Methoxy-4-(trifluoromethyl)-benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000532-250mg |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A015000532-500mg |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 97% | 500mg |
$823.15 | 2023-09-01 | |
| Alichem | A015000532-1g |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| Apollo Scientific | PC302851-1g |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 98% | 1g |
£62.00 | 2025-02-21 | |
| Apollo Scientific | PC302851-5g |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 98% | 5g |
£154.00 | 2025-02-21 | |
| Apollo Scientific | PC302851-10g |
3-Methoxy-4-(trifluoromethyl)benzonitrile |
447-93-8 | 98% | 10g |
£279.00 | 2025-02-21 | |
| abcr | AB350326-5 g |
3-Methoxy-4-(trifluoromethyl)benzonitrile, 97%; . |
447-93-8 | 97% | 5g |
€314.10 | 2023-04-26 | |
| abcr | AB350326-10 g |
3-Methoxy-4-(trifluoromethyl)benzonitrile, 97%; . |
447-93-8 | 97% | 10g |
€536.60 | 2023-04-26 | |
| TRC | M226265-100mg |
3-Methoxy-4-(trifluoromethyl)-benzonitrile |
447-93-8 | 100mg |
$236.00 | 2023-05-18 | ||
| TRC | M226265-250mg |
3-Methoxy-4-(trifluoromethyl)-benzonitrile |
447-93-8 | 250mg |
$517.00 | 2023-05-18 |
3-Methoxy-4-(trifluoromethyl)-benzonitrile Suppliers
3-Methoxy-4-(trifluoromethyl)-benzonitrile Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 3-Methoxy-4-(trifluoromethyl)-benzonitrile
Introduction to 3-Methoxy-4-(trifluoromethyl)-benzonitrile (CAS No. 447-93-8)
3-Methoxy-4-(trifluoromethyl)-benzonitrile, with the chemical formula C₈H₅F₃NO and CAS number 447-93-8, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The presence of both a methoxy group and a trifluoromethyl substituent imparts unique electronic and steric properties, making it a valuable building block for drug discovery programs.
The trifluoromethyl group, in particular, is well-documented for its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity in drug candidates. This feature has been extensively studied in the development of modern therapeutics, where fluorine atoms are strategically incorporated to optimize pharmacokinetic profiles. In contrast, the methoxy group contributes to the molecule's overall solubility and can participate in hydrogen bonding interactions, further influencing its biological activity.
Recent advancements in medicinal chemistry have highlighted the utility of 3-Methoxy-4-(trifluoromethyl)-benzonitrile in the design of novel small-molecule inhibitors. For instance, studies have demonstrated its role as a precursor in the synthesis of compounds targeting Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. The fluorinated aromatic core of this nitrile has been shown to selectively modulate JAK activity, offering potential therapeutic benefits in conditions such as rheumatoid arthritis and psoriasis.
Moreover, the compound's structural motif has found applications in the development of central nervous system (CNS) drugs. The combination of electron-withdrawing groups like the nitrile and electron-donating groups like the methoxy moiety creates a balance that facilitates blood-brain barrier penetration. This characteristic has led to investigations into its derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers have leveraged computational modeling and high-throughput screening to identify analogs of 3-Methoxy-4-(trifluoromethyl)-benzonitrile with enhanced efficacy and reduced toxicity.
In agrochemical research, this compound has been explored as a precursor for herbicides and fungicides. The trifluoromethyl group enhances photostability and soil persistence, while the nitrile functionality allows for further chemical modification to introduce additional bioactivity. Recent studies have shown that derivatives of 3-Methoxy-4-(trifluoromethyl)-benzonitrile exhibit potent activity against resistant plant pathogens, providing farmers with new tools to protect their crops.
The synthetic routes to 3-Methoxy-4-(trifluoromethyl)-benzonitrile typically involve multi-step organic transformations, starting from commercially available aromatic precursors. Fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are commonly employed to introduce the trifluoromethyl group. The methoxylation step is often achieved through nucleophilic aromatic substitution or direct oxidation of methylene groups. These synthetic strategies highlight the compound's accessibility despite its complex structure.
From a regulatory perspective, 3-Methoxy-4-(trifluoromethyl)-benzonitrile is subject to standard chemical safety protocols due to its reactive nature as a nitrile. Proper handling procedures, including use of personal protective equipment (PPE) and adequate ventilation, are essential when working with this compound in laboratory or industrial settings. While it does not fall under hazardous material classifications such as flammables or corrosives, its reactivity necessitates careful storage away from incompatible substances like strong acids or bases.
The growing interest in fluorinated compounds underscores the importance of intermediates like 3-Methoxy-4-(trifluoromethyl)-benzonitrile in modern chemical synthesis. As drug discovery efforts continue to evolve, new applications for this versatile building block are likely to emerge. Ongoing research aims to optimize synthetic methodologies while exploring novel derivatives with improved pharmacological properties.
In conclusion, 3-Methoxy-4-(trifluoromethyl)-benzonitrile (CAS No. 447-93-8) represents a critical component in pharmaceutical and agrochemical innovation. Its unique structural features enable diverse applications across multiple therapeutic areas, driven by ongoing advancements in synthetic chemistry and biological research. As scientists continue to uncover new potential uses for this compound, its significance in medicinal chemistry is poised to grow further.
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